2,3,5-Tri-O-benzyl-D-ribofuranose
Overview
Description
2,3,5-Tri-O-benzyl-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose involves several steps. One method involves the reaction of the Grignard reagent with 2,3,5-ri-O-benzyl-β-D-ribofuranose, followed by ring closure and removal of the tetrahydropyranyl ether group . Another method involves the conversion of the β-anomer into 1,2,3-triazole derivatives by reaction with benzyl azide .Molecular Structure Analysis
The molecular formula of 2,3,5-Tri-O-benzyl-D-ribofuranose is C26H28O5 . The molecule contains a total of 62 bonds, including 34 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 hydroxyl group, 4 ethers (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
The β-anomer of 2,3,5-Tri-O-benzyl-D-ribofuranose has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .Physical And Chemical Properties Analysis
2,3,5-Tri-O-benzyl-D-ribofuranose is a white powder . It has an optical rotation of 63.0 ± 4.0? (C=4 in DCM), a melting point of 48.0-55.0?C, and an assay (HPLC) of ≥97.5% . It is sparingly soluble in water (0.26 g/L at 25°C) .Scientific Research Applications
Catalysis and Synthesis
2,3,5-Tri-O-benzyl-D-ribofuranose plays a significant role in stereoselective syntheses, particularly in the creation of various ribofuranosides. In research conducted by Uchiro and Mukaiyama (1996), it was found that the presence of trityl salts enabled high-yield and high-stereoselectivity synthesis of β-ribofuranosides from 2,3,5-tri-O-benzyl-D-ribofuranose (H. Uchiro & T. Mukaiyama, 1996). Similarly, Shimomura and Mukaiyama (1994) demonstrated the stereoselective synthesis of both α-D- and β-D-ribofuranosides using silver salts and other catalysts in combination with 2,3,5-tri-O-benzyl-D-ribofuranose (N. Shimomura & T. Mukaiyama, 1994).
Chemical Reactions and Modifications
The compound also facilitates the development of new ribosylated compounds. For instance, the research by Khalil (2005) involved the ribosylation of 1,2,4-triazin-6(1H)-/ones with 2,3,5-tri-O-benzyl-D-ribofuranose derivatives, leading to novel compounds with potential antibacterial and antifungal properties (N. Khalil, 2005).
Novel Synthesis Methods
In the synthesis of C-nucleosides, 2,3,5-tri-O-benzyl-D-ribofuranose plays a crucial role. Buchanan et al. (1977) explored its use in synthesizing various ribofuranosyl compounds, showcasing its versatility in chemical synthesis (J. Buchanan et al., 1977). Additionally, Shimomura and Mukaiyama (1993) efficiently catalyzed the synthesis of β-D-ribofuranosides using this compound in conjunction with silver salts (N. Shimomura & T. Mukaiyama, 1993).
Stereoselective Coupling
Yokoyama et al. (1997) demonstrated the stereoselective coupling of 2,3,5-tri-O-benzyl-D-ribofuranose with metallic salts, leading to the synthesis of β-C-nucleosides, indicating its utility in producing structurally specific molecules (M. Yokoyama et al., 1997).
Safety And Hazards
2,3,5-Tri-O-benzyl-D-ribofuranose is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-NITSXXPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449039 | |
Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzyl-D-ribofuranose | |
CAS RN |
54623-25-5 | |
Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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